Bis(tropolonato)copper
CAS No.:
Cat. No.: VC17256367
Molecular Formula: C14H10CuO4
Molecular Weight: 305.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10CuO4 |
|---|---|
| Molecular Weight | 305.77 g/mol |
| IUPAC Name | copper;7-oxocyclohepta-1,3,5-trien-1-olate |
| Standard InChI | InChI=1S/2C7H6O2.Cu/c2*8-6-4-2-1-3-5-7(6)9;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
| Standard InChI Key | JBUPAQOHIYVYBH-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Cu+2] |
Introduction
Synthesis and Structural Characterization
Crystallographic Data
Single-crystal X-ray diffraction reveals critical bonding parameters (Table 1):
| Parameter | Cu(I) Complex | Cu(II) Complex |
|---|---|---|
| Cu–O bond length | 2.082–2.084 Å | 1.92–1.95 Å |
| O–Cu–O bite angle | 77.72° | 85.3° |
| Coordination geometry | Distorted tetrahedral | Square-planar |
The shorter Cu–O bonds in Cu(II) complexes reflect increased metal-ligand covalency compared to Cu(I) species .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry of [Cu(Trop)2] exhibits decomposition above 250°C, with exothermic peaks correlating to ligand oxidation . Polymorphic forms show distinct thermal profiles, with Form α undergoing a reconstructive phase transition at 148°C .
Spectroscopic Features
IR spectra display characteristic ν(C=O) stretches at 1580–1600 cm⁻¹, shifting by 15–20 cm⁻¹ upon deprotonation . Electronic spectra of Cu(II) complexes show d-d transitions at 650–680 nm (ε ≈ 120 M⁻¹cm⁻¹), consistent with square-planar geometries .
Magnetic Behavior
Cu(II) bis(tropolonato) complexes exhibit paramagnetism with μeff = 1.73–1.85 BM, typical for d⁹ systems. Antiferromagnetic coupling occurs in alkoxide-bridged dimers (J = −45 cm⁻¹), while monomeric species display Curie-Weiss behavior above 50 K . In contrast, Cu(I) derivatives are diamagnetic due to their d¹⁰ configuration .
Functional Applications
Catalysis
Cu(I) tropolonato complexes catalyze allylic oxidations with 75–90% yields, outperforming traditional CuCl catalysts . The fluorinated phosphine derivatives show enhanced stability in aerobic conditions.
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